
Etymemazine
Overview
Description
Etymemazine is a compound belonging to the phenothiazine chemical class. It is known for its antipsychotic, antihistamine, and anticholinergic properties. Structurally, it is related to cyamemazine and methotrimeprazine . The IUPAC name for this compound is 3-(2-ethylphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine .
Preparation Methods
Etymemazine can be synthesized by the S_N2 alkylation of 2-ethylphenothiazine with 1-dimethylamino-2-methyl-3-chloropropane using sodamide as a base . This method involves the nucleophilic substitution reaction where the nucleophile (2-ethylphenothiazine) displaces the leaving group (chlorine) from 1-dimethylamino-2-methyl-3-chloropropane.
Chemical Reactions Analysis
Etymemazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, as seen in its synthesis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodamide for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and amines.
Scientific Research Applications
Etymemazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of phenothiazines.
Biology: this compound is studied for its effects on various biological systems, particularly its anticholinergic and antihistamine properties.
Medicine: It is used in the treatment of psychiatric disorders due to its antipsychotic properties. Additionally, its antihistamine properties make it useful in treating allergic reactions.
Mechanism of Action
Etymemazine exerts its effects through multiple mechanisms:
Antipsychotic: It acts on dopamine receptors in the brain, reducing the effects of dopamine and thereby alleviating symptoms of psychosis.
Antihistamine: this compound blocks histamine receptors, preventing the action of histamine and reducing allergic symptoms.
Anticholinergic: It inhibits the action of acetylcholine on muscarinic receptors, leading to a reduction in parasympathetic nervous system activity.
Comparison with Similar Compounds
Etymemazine is structurally related to other phenothiazines such as cyamemazine and methotrimeprazine. it is unique due to its specific substitution pattern on the phenothiazine ring, which imparts distinct pharmacological properties. Similar compounds include:
Cyamemazine: Another phenothiazine with antipsychotic properties.
Methotrimeprazine: Known for its antipsychotic and analgesic effects.
This compound’s unique structure allows it to have a distinct profile of antipsychotic, antihistamine, and anticholinergic activities, making it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
3-(2-ethylphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2S/c1-5-16-10-11-20-18(12-16)22(14-15(2)13-21(3)4)17-8-6-7-9-19(17)23-20/h6-12,15H,5,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKHCLAXJXCWMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046935 | |
Record name | Etymemazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
523-54-6 | |
Record name | 2-Ethyl-N,N,β-trimethyl-10H-phenothiazine-10-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etymemazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etymemazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETYMEMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861J4K81C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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